molecular formula C18H14N2O4 B11546110 (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B11546110
M. Wt: 322.3 g/mol
InChI Key: JOQKLYDKSCYDDR-DHDCSXOGSA-N
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Description

(4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes an oxazole ring substituted with a 2-methylbenzylidene group and a 4-methyl-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of appropriate aldehydes and ketones with an oxazole precursor. One common method involves the reaction of 2-methylbenzaldehyde with 4-methyl-3-nitroacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as ethanol, under reflux conditions. The resulting product is then purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as column chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxazole derivatives using oxidizing agents like potassium permanganate.

    Substitution: The benzylidene group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nitric acid, halogens (chlorine, bromine), Lewis acids.

Major Products Formed:

    Reduction: 4-(2-methylbenzylidene)-2-(4-methyl-3-aminophenyl)-1,3-oxazol-5(4H)-one.

    Oxidation: Corresponding oxazole derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

(4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

    Medicine: Explored for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the design of new pharmaceuticals.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance.

Mechanism of Action

The mechanism of action of (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, modulating their activity. For example, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

  • (4Z)-4-(2-methylbenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one.
  • (4Z)-4-(2-methylbenzylidene)-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one.
  • (4Z)-4-(2-methylbenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.

Comparison:

    Structural Differences: The presence of different substituents on the phenyl ring (e.g., nitro, methyl) can significantly impact the compound’s chemical properties and reactivity.

    Chemical Properties: The nitro group in (4Z)-4-(2-methylbenzylidene)-2-(4-methyl-3-nitrophenyl)-1,3-oxazol-5(4H)-one imparts unique electronic effects, influencing its reactivity and interactions with other molecules.

    Biological Activity: Variations in substituents can lead to differences in biological activity. For example, the presence of a nitro group may enhance antimicrobial properties, while a methyl group may affect the compound’s solubility and bioavailability.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

(4Z)-2-(4-methyl-3-nitrophenyl)-4-[(2-methylphenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C18H14N2O4/c1-11-5-3-4-6-13(11)9-15-18(21)24-17(19-15)14-8-7-12(2)16(10-14)20(22)23/h3-10H,1-2H3/b15-9-

InChI Key

JOQKLYDKSCYDDR-DHDCSXOGSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3C)/C(=O)O2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3C)C(=O)O2)[N+](=O)[O-]

Origin of Product

United States

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